1H NMR and 13C NMR spectral data for N-(Benzenesulfonyl)-3-chloropropanamide
1H NMR and 13C NMR spectral data for N-(Benzenesulfonyl)-3-chloropropanamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(Benzenesulfonyl)-3-chloropropanamide
Executive Summary
N-(Benzenesulfonyl)-3-chloropropanamide is a molecule of interest in synthetic and medicinal chemistry, integrating the structural features of a benzenesulfonamide with a reactive chloropropanamide side chain. Accurate structural elucidation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for providing unambiguous structural information at the atomic level. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(Benzenesulfonyl)-3-chloropropanamide, grounded in fundamental principles and supported by spectral data from analogous structures. It is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying rationale for chemical shifts and coupling patterns, a detailed experimental protocol for data acquisition, and a logical workflow for analysis.
The Crucial Role of NMR in Structural Characterization
The precise arrangement of atoms and functional groups within N-(Benzenesulfonyl)-3-chloropropanamide dictates its chemical reactivity and potential biological activity. NMR spectroscopy provides a non-destructive method to map the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] The resulting spectrum is a unique fingerprint of the molecule, revealing:
-
Chemical Environment: The chemical shift (δ) of each nucleus indicates its electronic environment, influenced by shielding and deshielding effects from neighboring atoms and functional groups.[2][3]
-
Connectivity: Spin-spin coupling between adjacent protons in ¹H NMR manifests as signal splitting (multiplicity), which reveals which protons are bonded to neighboring carbons.[4]
-
Stoichiometry: The integration of signals in ¹H NMR is proportional to the number of protons giving rise to that signal.[5]
This guide synthesizes established NMR principles to predict and interpret the spectral features of the target molecule, ensuring a high degree of scientific integrity.
¹H NMR Spectral Data: A Detailed Interpretation
The ¹H NMR spectrum of N-(Benzenesulfonyl)-3-chloropropanamide is predicted to exhibit four primary signals, corresponding to the distinct proton environments in the molecule. The analysis here assumes a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆; however, it is crucial to note that chemical shifts, particularly for the N-H proton, are highly solvent-dependent.[6]
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Caption: Molecular structure of N-(Benzenesulfonyl)-3-chloropropanamide.
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic (ortho) | 7.9 - 8.1 | Multiplet (m) | 2H | These protons are closest to the strongly electron-withdrawing sulfonamide group (-SO₂), resulting in significant deshielding and a downfield chemical shift.[7] |
| Aromatic (meta, para) | 7.5 - 7.7 | Multiplet (m) | 3H | These protons are further from the -SO₂ group and are therefore less deshielded than the ortho protons, appearing at a relatively upfield position in the aromatic region.[7] |
| -CH₂-Cl (Hβ) | ~3.8 | Triplet (t) | 2H | The strong inductive effect of the electronegative chlorine atom deshields these protons significantly, shifting them downfield. The signal is split into a triplet by the two adjacent Hα protons (n+1 rule).[8] |
| -CH₂-C=O (Hα) | ~3.0 | Triplet (t) | 2H | These protons are adjacent to the carbonyl group and are deshielded, though less so than the Hβ protons. The signal is split into a triplet by the two adjacent Hβ protons. |
| N-H | 8.0 - 11.0 (highly variable) | Broad Singlet (br s) | 1H | The chemical shift of the sulfonamide proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It often appears as a broad signal.[7][9] |
¹³C NMR Spectral Data: A Detailed Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For N-(Benzenesulfonyl)-3-chloropropanamide, eight distinct signals are predicted.
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carbonyl) | ~170 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and consistently appears far downfield.[9][10] |
| C-S (ipso-Aromatic) | ~140 | The aromatic carbon directly attached to the sulfur atom. Its chemical shift is influenced by the sulfonamide substituent. |
| C-H (para-Aromatic) | ~134 | The para carbon in the benzene ring. |
| C-H (ortho-Aromatic) | ~129 | The two equivalent ortho carbons. |
| C-H (meta-Aromatic) | ~127 | The two equivalent meta carbons. |
| -CH₂-Cl (Cβ) | ~42 | This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift compared to a standard alkane carbon.[8][11] |
| -CH₂-C=O (Cα) | ~38 | This carbon is influenced by the adjacent carbonyl group, resulting in a downfield shift.[12] |
Experimental Protocol for High-Fidelity NMR Data Acquisition
Adherence to a rigorous and well-documented protocol is essential for obtaining reproducible and high-quality NMR data. This protocol is designed as a self-validating system for the characterization of N-(Benzenesulfonyl)-3-chloropropanamide.
4.1. Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice as it dissolves a wide range of polar compounds and will show the N-H proton signal clearly. CDCl₃ is also suitable but may require warming for some sulfonamides.[13][14]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. If solids persist, gentle warming or sonication may be applied. Visually inspect for any suspended material which can degrade spectral quality.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.0 ppm). For aqueous-based solvents like D₂O, a water-soluble standard like TSP is used.[15][16]
4.2. NMR Spectrometer Operation and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Matching: Ensure the probe is properly tuned and matched to the solvent and nucleus being observed.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks. Poor shimming is a common cause of broad peaks and distorted baselines.[7]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on concentration, due to the low natural abundance of ¹³C.[10]
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).[14]
-
Integration and Peak Picking: Integrate the ¹H NMR signals and pick all relevant peaks in both spectra.
Analysis Workflow and Best Practices
The logical flow from sample to final interpreted data is critical for efficiency and accuracy.
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Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of N-(Benzenesulfonyl)-3-chloropropanamide provide a wealth of structural information that is indispensable for its unambiguous identification and quality control. The benzenesulfonyl group gives rise to characteristic signals in the aromatic region, while the 3-chloropropanamide chain produces two distinct triplets in the ¹H spectrum, with chemical shifts dictated by the powerful inductive effects of the chlorine atom and the carbonyl group. This technical guide provides a robust framework for predicting, acquiring, and interpreting these spectra, empowering researchers to confidently characterize this and structurally related molecules.
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